molecular formula C21H18F2N2O4S2 B2758680 2,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 946345-91-1

2,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2758680
CAS No.: 946345-91-1
M. Wt: 464.5
InChI Key: LPWUZUDXWADWOV-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a fluorinated organic compound known for its complex structure and potential applications in various scientific fields. This compound belongs to the class of sulfonamides and contains both quinoline and benzene rings, which contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the phenylsulfonyl group and finally, the incorporation of the 2,4-difluorobenzenesulfonamide moiety. Specific conditions often involve the use of fluorinating agents, such as sulfur tetrafluoride, under controlled temperature and pressure.

Industrial Production Methods: While laboratory-scale synthesis is well documented, industrial production may require optimization of reaction conditions to achieve higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are typically employed in the purification process to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, often involving its quinoline and benzene rings. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

  • Substitution: : Electrophilic aromatic substitution reactions are common, given the presence of fluorine atoms. Reactions with reagents such as nitrating or halogenating agents can modify the aromatic rings.

  • Coupling Reactions: : Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can introduce additional functional groups to the molecule.

Common Reagents and Conditions: Typical reagents include sulfur tetrafluoride for fluorination, palladium catalysts for coupling reactions, and various oxidizing and reducing agents depending on the desired transformation. Reaction conditions often require inert atmospheres and controlled temperatures to prevent degradation of the compound.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, the compound serves as a building block for the synthesis of more complex molecules. Its fluorinated moieties make it particularly useful in the development of pharmaceuticals, agrochemicals, and specialty materials.

Biology: In biological research, the compound's ability to interact with various enzymes and receptors makes it a valuable tool for studying biochemical pathways and mechanisms. It can be used as a probe or inhibitor in enzyme assays.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. Its complex structure allows for targeted drug design and development.

Industry: In industry, the compound's stability and reactivity make it suitable for applications in materials science, such as the development of new polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism by which 2,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide exerts its effects often involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways and targets can vary depending on the biological context and the specific derivative of the compound being studied.

Comparison with Similar Compounds

Compared to other sulfonamides, this compound stands out due to its fluorinated aromatic rings and the presence of both quinoline and benzene moieties. Similar compounds may include other fluorinated sulfonamides or quinoline derivatives, such as:

  • 4,6-difluoro-2-(phenylsulfonyl)quinoline

  • N-(1-(phenylsulfonyl)quinolin-6-yl)benzenesulfonamide

These compounds share some structural similarities but may differ in their chemical reactivity and biological activities, highlighting the unique properties of 2,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide.

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Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O4S2/c22-16-8-11-21(19(23)14-16)30(26,27)24-17-9-10-20-15(13-17)5-4-12-25(20)31(28,29)18-6-2-1-3-7-18/h1-3,6-11,13-14,24H,4-5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWUZUDXWADWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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